Pentaacetylchito-pentaose is classified as a chito-oligosaccharide, which is a type of carbohydrate composed of multiple N-acetylglucosamine units linked by glycosidic bonds. It is typically sourced from the deacetylation of chitin or produced enzymatically by specific chitinase enzymes. The classification of this compound falls under polysaccharides, specifically oligosaccharides due to its pentameric structure.
The synthesis of N-I, N-II, N-III, N-IV, N-V-Pentaacetylchito-pentaose can be achieved through various methods:
N-I, N-II, N-III, N-IV, N-V-Pentaacetylchito-pentaose has a molecular formula that reflects its pentameric structure with five acetylated units.
The stereochemistry of the compound is crucial for its biological function and interaction with receptors in biological systems.
The chemical reactions involving pentaacetylchito-pentaose primarily include:
The mechanism of action of N-I, N-II, N-III, N-IV, N-V-Pentaacetylchito-pentaose is primarily associated with its role in plant-microbe interactions:
The effectiveness and specificity of these interactions depend on the structural integrity and acetylation pattern of the oligosaccharide.
N-I, N-II, N-III, N-IV, N-V-Pentaacetylchito-pentaose has several scientific applications:
N-I, N-II, N-III, N-IV, N-V-Pentaacetylchitopentaose (molecular formula C₄₀H₆₇N₅O₂₆, molecular weight 1033.98 g/mol) is efficiently biosynthesized using recombinant Escherichia coli systems. Cell density cultivation of engineered Escherichia coli strains enables gram-scale production of this chitooligosaccharide. The process involves heterologous expression of the nodC gene (encoding chitin oligosaccharide synthase) sourced from Azorhizobium caulinodans or Rhizobium species. These recombinant strains utilize intracellular UDP-N-acetylglucosamine (UDP-GlcNAc) as the native substrate, which is polymerized processively by the NodC enzyme to form the chitopentaose backbone. Subsequent in vivo N-acetylation completes the synthesis, yielding Pentaacetylchitopentaose as the primary product. Comparative studies show that Escherichia coli typically achieves lower titers (0.5–2 g/L) than Corynebacterium glutamicum (3–5 g/L), which benefits from enhanced precursor availability and reduced endogenous hydrolysis [1] [5].
Table 1: Microbial Host Systems for Pentaacetylchitopentaose Production
Host Organism | Yield (g/L) | Key Features | Primary Product |
---|---|---|---|
Escherichia coli | 0.5–2.0 | Rapid growth, established genetic tools | Pentaacetylchitopentaose |
Corynebacterium glutamicum | 3.0–5.0 | Enhanced UDP-GlcNAc supply, low chitinase activity | Hexaacetylchitohexaose-dominated mixtures |
The nodC gene encodes a membrane-associated glycosyltransferase (chitin oligosaccharide synthase; EC 2.4.1.-) that catalyzes the formation of β-1,4-glycosidic bonds between UDP-N-acetylglucosamine monomers. This enzyme is evolutionarily conserved among rhizobia and shares catalytic motifs (DXD, QXXRW) with eukaryotic chitin synthases, making it a model system for studying processive chitin synthesis. NodC is anchored to the cytoplasmic membrane via four transmembrane helices, positioning its catalytic domain toward the cytosol to access UDP-GlcNAc. The enzyme operates processively, retaining the growing oligosaccharide chain until reaching a specific length (typically 4–6 residues). Structural analyses based on bacterial cellulose synthase (BcsA) homologs reveal that NodC contains two critical aspartate-rich regions (Region I: Asp¹²⁹, Asp¹³¹; Region III: Asp²¹⁵, Asp²¹⁷ in Sinorhizobium meliloti NodC) that coordinate manganese ions and UDP-sugar substrates. Mutagenesis of these residues abolishes activity, confirming their role in the glycosyl transfer mechanism [3] [5] [10].
Table 2: Key Catalytic Motifs and Residues in NodC
Structural Region | Conserved Motif | Function | Mutation Effect |
---|---|---|---|
Region I | D¹²⁹, D¹³¹ | UDP-GlcNAc coordination, metal ion binding | Complete activity loss |
Region III | D²¹⁵, D²¹⁷ | Acceptor oligosaccharide positioning | Processivity disruption |
Central Domain | Q²⁸⁰XXRW²⁸⁵ | Transition state stabilization | Reduced chain elongation |
NodC’s product specificity varies by species: Rhizobium sp. GRH2-derived NodC primarily synthesizes pentaacetylchitopentaose (~70% yield), whereas Sinorhizobium meliloti NodC favors chitotetraose. This divergence is attributed to subtle differences in the enzyme’s acceptor-binding pocket, which accommodates the growing chain. Topological mapping confirms that mutations in the conserved CON2 domain (analogous to residues 748–815 in Saccharomyces cerevisiae chitin synthase 2) alter chain length specificity by disrupting interactions with the oligosaccharide terminus [3] [5].
Chemo-enzymatic routes enable the synthesis of functionally modified derivatives like allyl penta-N-acetyl-chitopentaose, which serves as a click chemistry handle for bioconjugation. The synthesis begins with in vivo production of the chitooligosaccharide core in Escherichia coli expressing NodC. Subsequently, allyl 2-acetamido-2-deoxy-β-D-glucopyranoside is introduced as an exogenous acceptor substrate during fermentation. NodC initiates polymerization from this allylated "primer," incorporating it at the reducing end of the growing chain. This strategy yields allyl penta-N-acetyl-chitopentaose with the allyl group exclusively at the C1 position of the terminal GlcNAc unit. The reaction efficiency depends on NodC’s substrate promiscuity and the intracellular concentration of UDP-GlcNAc [1].
Protein engineering further optimizes this process. Site-directed mutagenesis of NodC residues near the acceptor-binding site (e.g., Ser¹⁹→Leu or Arg³⁴⁶→Ser in Rhizobium sp. GRH2 NodC) shifts product distribution toward longer (hexameric) or shorter (tetrameric) oligomers. Molecular dynamics simulations reveal that the S19L mutation enlarges the catalytic cleft, allowing additional GlcNAc incorporation, while R346S disrupts hydrogen bonding to the acceptor, favoring early chain termination. When combined with allyl glucosamine priming, these mutants produce allylated hexamers or tetramers with >80% homogeneity, demonstrating precise control over oligomer length and functionalization [5].
Table 3: Mutagenesis Effects on NodC Product Profile
Mutation | Position | Product Shift | Proposed Mechanism |
---|---|---|---|
S19L | Acceptor-binding | Hexamer-dominated (>80%) | Expanded catalytic cleft |
R346S | Catalytic rim | Tetramer-dominated (75%) | Reduced acceptor affinity |
Wild-Type NodC | - | Pentamer-dominated (70%) | Balanced processivity |
These allylated derivatives serve as intermediates for downstream modifications. For example, thiol-ene "click" reactions attach fluorophores or bioactive molecules, enabling applications in targeted delivery and molecular imaging. The chemo-enzymatic approach exemplifies the synergy between enzymatic specificity and chemical versatility in generating structurally defined chitooligosaccharide derivatives [1] [5] [9].
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